molecular formula C17H17NO5 B1262527 Quinosuaveoline B

Quinosuaveoline B

Cat. No.: B1262527
M. Wt: 315.32 g/mol
InChI Key: OXDIHTWLYDWMMZ-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinosuaveoline B is a β-indoloquinazoline alkaloid isolated from the leaves and stems of Oricia suaveolens (Rutaceae), a plant native to Southern Côte d’Ivoire. This compound belongs to a class of nitrogen-containing heterocyclic alkaloids characterized by a fused indole-quinazoline backbone . While its exact biological activities remain understudied, O. This compound coexists with structurally related compounds such as quinosuaveoline A, orisuaveoline A, and orisuaveoline B in the same plant organs, highlighting the chemical diversity within this species .

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

2-[(6R)-17-methoxy-4,7,13-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,11,14,16-hexaen-6-yl]propan-2-ol

InChI

InChI=1S/C17H17NO5/c1-17(2,19)14-8-22-12-6-10-11(7-13(12)23-14)18-16-9(4-5-21-16)15(10)20-3/h4-7,14,19H,8H2,1-3H3/t14-/m1/s1

InChI Key

OXDIHTWLYDWMMZ-CQSZACIVSA-N

Isomeric SMILES

CC(C)([C@H]1COC2=C(O1)C=C3C(=C2)C(=C4C=COC4=N3)OC)O

Canonical SMILES

CC(C)(C1COC2=C(O1)C=C3C(=C2)C(=C4C=COC4=N3)OC)O

Synonyms

quinosuaveoline B

Origin of Product

United States

Comparison with Similar Compounds

Structural Classification

Quinosuaveoline B and its analogs can be categorized into two primary groups based on their core structures:

β-Indoloquinazolines: this compound: Features an indole fused to a quinazoline moiety. Orisuaveoline A/B: Similar β-indoloquinazoline framework but with variations in substituents (e.g., hydroxyl or methoxy groups) .

Furoquinolines: Skimmianine, Kokusaginine: Contain a furan ring fused to a quinoline system, differing from the indole-quinazoline core of this compound .

Comparative Physicochemical Properties

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Plant Source Known Biological Activities
This compound β-Indoloquinazoline Not reported Not reported O. suaveolens leaves/stem Potential antimicrobial (inferred)
Orisuaveoline A β-Indoloquinazoline Not reported Not reported O. suaveolens leaves/stem Not studied
Skimmianine Furoquinoline C₁₄H₁₃NO₄ 259.26 O. suaveolens roots Antiparasitic, anti-inflammatory
Kokusaginine Furoquinoline C₁₄H₁₃NO₃ 243.26 O. suaveolens roots Antimalarial, cytotoxic

Notes:

  • Molecular weights for furoquinolines are calculated based on their formulas.
  • Skimmianine and kokusaginine exhibit validated biological activities, whereas this compound’s roles are inferred from traditional uses of O. suaveolens .

Functional Divergence

  • Bioactivity: Furoquinolines like skimmianine demonstrate broader pharmacological profiles (e.g., antimalarial, cytotoxic) compared to β-indoloquinazolines, which are less explored .
  • Biosynthetic Pathways: Furoquinolines derive from anthranilic acid, while β-indoloquinazolines may involve tryptophan-derived indole precursors, suggesting divergent evolutionary roles in plant defense .

Q & A

Q. How should conflicting hypotheses about this compound’s mechanism of action be tested experimentally?

  • Methodological Answer : Design knockout/knockdown studies (e.g., CRISPR-Cas9) in model systems to isolate target pathways. Use competitive binding assays or surface plasmon resonance (SPR) to measure direct interactions. Combine -omics approaches (transcriptomics, proteomics) to map downstream effects and validate hypotheses through rescue experiments .

Ethical and Collaborative Considerations

Q. What ethical guidelines apply to sharing unpublished this compound data in collaborative research?

  • Methodological Answer : Establish data-sharing agreements outlining IP rights, authorship criteria, and confidentiality clauses. Use secure platforms (e.g., encrypted cloud storage) for sensitive data. Adhere to institutional review boards (IRBs) for studies involving human-derived samples or animal models .

Q. How can interdisciplinary teams harmonize conflicting interpretations of this compound’s bioactivity?

  • Methodological Answer : Organize structured workshops to align on key metrics (e.g., effect size thresholds, assay endpoints). Use consensus frameworks like Delphi methodology to prioritize hypotheses. Publish joint position papers to outline unresolved questions and standardize terminology across fields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Quinosuaveoline B
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